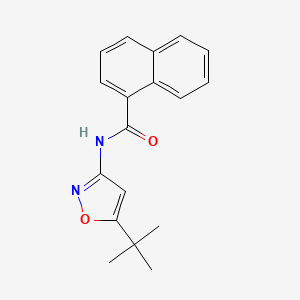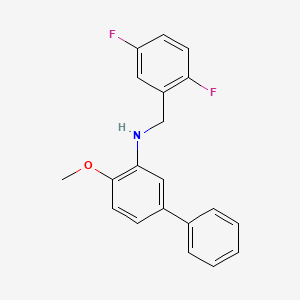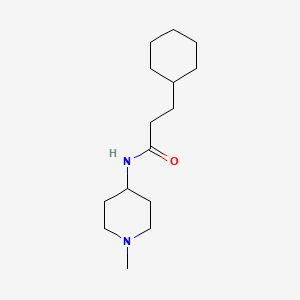![molecular formula C28H28FN3O5 B5127389 [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid](/img/structure/B5127389.png)
[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid is a complex organic compound that combines a carbazole derivative with a piperazine ring and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole to form 9-ethylcarbazole.
Attachment of the Piperazine Ring: The 9-ethylcarbazole is then reacted with a piperazine derivative under controlled conditions to form the intermediate compound.
Introduction of the Fluorophenyl Group: The intermediate is further reacted with a fluorophenyl ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole and piperazine moieties.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
Oxidation: Products include oxidized derivatives of the carbazole and piperazine rings.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted fluorophenyl derivatives are formed.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Biochemistry: It can be used in the study of enzyme interactions and protein binding.
Medicine
Therapeutics: Research is ongoing into its potential use in treating neurological disorders and cancers.
Diagnostics: The compound can be used in imaging techniques due to its fluorescent properties.
Industry
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Engineering: The compound is studied for its potential in creating new polymers and materials with unique properties.
作用机制
The mechanism of action of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets:
Neurological Receptors: The compound binds to receptors in the brain, modulating neurotransmitter activity.
Enzymatic Pathways: It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
- [4-(9-Ethyl-9H-carbazol-3-ylmethyl)-piperazin-1-yl]-pyridin-4-yl-methanone
- {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(furan-2-yl)methanone
Uniqueness
- Structural Features : The presence of the fluorophenyl group distinguishes it from other carbazole-piperazine derivatives.
- Chemical Properties : Its unique combination of functional groups allows for diverse chemical reactivity and applications.
- Biological Activity : The compound’s specific interactions with neurological receptors and enzymes make it a promising candidate for drug development.
属性
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O.C2H2O4/c1-2-30-24-9-4-3-8-22(24)23-16-19(10-11-25(23)30)18-28-12-14-29(15-13-28)26(31)20-6-5-7-21(27)17-20;3-1(4)2(5)6/h3-11,16-17H,2,12-15,18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWBEYZJHVUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C5=CC=CC=C51.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B5127316.png)


![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![METHYL 3-({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5127349.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)
![1-acetyl-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B5127383.png)
![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![(Z)-3-(2,5-dimethoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5127394.png)

